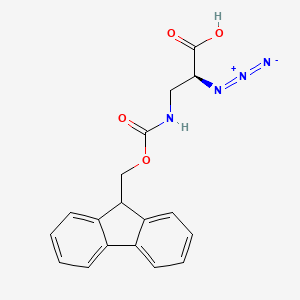

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid is a chemical compound with the molecular formula C18H16N4O4 . It’s often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, Fmoc-β-azido-Ala-OH chloride, a related compound, is used in solid-phase peptide synthesis. The azido group allows it to undergo copper-mediated click chemistry reactions .Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C18H16N4O4 . Detailed structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, bioorthogonal chemistry, and material science .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility, melting point, and boiling point would depend on the nature of its constituent atoms and the bonds between them .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

α-Azido acids, such as 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid, have been used in solid phase peptide synthesis (SPPS) for almost 20 years . They are readily prepared in a single step without racemization from α-NH 2-, α-COOH-unprotected amino acids using diazotransfer .

Synthesis of Complex Peptides

Azido acids are particularly useful for the synthesis of complex peptides, in achieving hindered couplings, and for reducing the formation of diketopiperazines during SPPS .

Masked Amino Function

As a protecting group, the atom-efficient azide moiety is easy to install and acts as a masked amino group. It is of particular use if additional orthogonalities are needed .

Synthesis of Branched and/or Cyclic Peptides

α-Azido acids can be reduced in the presence of many other protecting groups and are less bulky compared to their urethane-protected counterparts, making them ideal for the synthesis of branched and/or cyclic peptides .

Click Conjugation

α-Azido acids can be used for any type of click conjugation with any available alkynyl residue forming Diels-Alder conjugates of peptides or any other organic molecule .

Synthesis of 2′-Azido Modified RNA

A novel convenient path toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotransfer reagent fluorosulfuryl azide (FSO 2 N 3) has been established . This method is robust for oligoribonucleotides of different lengths and secondary structures .

Site-Specific Labeling and Functionalization of RNA

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology .

Biotechnological Applications

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

作用機序

Target of Action

The primary target of 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid, also known as Fmoc-amino acid, is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection suggests that the Fmoc group is quickly metabolized and removed, potentially affecting the bioavailability of the compound.

Result of Action

The introduction and subsequent removal of the Fmoc group allow for the selective synthesis of peptides . This process enables the creation of specific peptide sequences, which can have various biological effects depending on the sequence synthesized.

Action Environment

The action of the Fmoc group can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCYGENXFLOOKP-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)

![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)